molecular formula C19H24BrN7O13P2 B14653779 P-dIno-P-br5Cyt-dRibf CAS No. 51853-68-0

P-dIno-P-br5Cyt-dRibf

Cat. No.: B14653779
CAS No.: 51853-68-0
M. Wt: 700.3 g/mol
InChI Key: FYDXIDYNALLFMX-PRSXHHODSA-N
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Description

P-dIno-P-br5Cyt-dRibf: is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-dIno-P-br5Cyt-dRibf involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The process typically starts with the synthesis of the base molecules, followed by their functionalization and coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: P-dIno-P-br5Cyt-dRibf undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

P-dIno-P-br5Cyt-dRibf has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases and as

Properties

CAS No.

51853-68-0

Molecular Formula

C19H24BrN7O13P2

Molecular Weight

700.3 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C19H24BrN7O13P2/c20-8-3-26(19(30)25-16(8)21)13-1-9(28)11(38-13)4-37-42(34,35)40-10-2-14(39-12(10)5-36-41(31,32)33)27-7-24-15-17(27)22-6-23-18(15)29/h3,6-7,9-14,28H,1-2,4-5H2,(H,34,35)(H2,21,25,30)(H,22,23,29)(H2,31,32,33)/t9-,10-,11+,12+,13+,14+/m0/s1

InChI Key

FYDXIDYNALLFMX-PRSXHHODSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=CNC5=O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=CNC5=O)O

Origin of Product

United States

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